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Introduction
Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a neuropeptide first identified in insects

that acts as a neurohormone and neuromodulator.[1] It plays a significant role in stimulating the

contraction of various visceral and skeletal muscles in insects.[1] The proctolin receptor has

been identified as a G-protein coupled receptor (GPCR).[2] Understanding the intracellular

signaling mechanisms initiated by proctolin is crucial for elucidating its physiological functions

and for the development of novel insecticides or therapeutic agents targeting GPCRs.

A key event in proctolin-induced cellular activation is the elevation of intracellular calcium

concentration ([Ca²⁺]i).[3][4] Calcium imaging is a powerful technique used to visualize and

quantify these changes in [Ca²⁺]i in real-time within living cells.[5] This application note

provides detailed protocols for measuring proctolin-induced calcium responses in insect cells

using the ratiometric fluorescent indicator Fura-2 AM, summarizes quantitative data, and

illustrates the underlying signaling pathways and experimental workflows.
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Proctolin binding to its GPCR activates a signaling cascade that leads to an increase in

intracellular calcium.[2] This is believed to occur through the activation of phospholipase C

(PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-

trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ subsequently binds to its receptor on the

endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[6]

Additionally, proctolin-induced responses are dependent on the influx of extracellular calcium,

suggesting the involvement of plasma membrane calcium channels, such as L-type voltage-

gated calcium channels.[7][8]
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Proctolin signaling pathway leading to increased intracellular calcium.

Quantitative Data on Proctolin-Induced Cellular
Responses
The following table summarizes quantitative data from studies on proctolin-induced responses

in Drosophila melanogaster larval muscles.
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Parameter Value
Cell/Tissue
Type

Conditions Reference

Proctolin

Concentration for

Muscle

Contraction

Threshold: 10⁻¹⁰

M; Saturation: ≥

10⁻⁵ M

Drosophila larval

body-wall

muscles

CNS removed,

no nerve

stimulation

[9]

EC₅₀ for

Sustained

Contractions

8.5 x 10⁻⁷ M

Drosophila larval

body-wall

muscles

CNS removed,

no nerve

stimulation

[9]

Effect of

Extracellular

Ca²⁺ on

Contractions

Significant

reduction in

contraction

amplitude when

external Ca²⁺

was reduced

from 1.5 mM to

0.5 mM or 0 mM.

Drosophila larval

body-wall

muscles

10⁻⁸ M and 10⁻⁶

M proctolin
[8]

Effect of L-type

Ca²⁺ Channel

Blocker

Co-application of

10⁻⁶ M nifedipine

significantly

reduced the

amplitude of

sustained

contractions

induced by 10⁻⁶

M proctolin.

Drosophila larval

body-wall

muscles

--- [8]

Calcium

Transient

Frequency

Average of 3.2 ±

0.1 transients per

minute.

Developing

cortical neurons

(general

reference for

Ca²⁺ transient

kinetics)

Spontaneous

activity
[10]

Calcium

Transient

Rapid rise time

of 2.14 ± 0.2 sec

Developing

cortical neurons

Spontaneous

activity

[10]
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Kinetics and a decay time

of 5.5 ± 0.3 sec.

(general

reference for

Ca²⁺ transient

kinetics)

Experimental Protocols
Insect Cell Culture
This protocol is for the routine maintenance of insect cell lines such as Spodoptera frugiperda

(Sf9) or High Five™ cells, which can be used for expressing the proctolin receptor and

subsequent calcium imaging experiments.

Materials:

Complete baculoviral medium (e.g., Grace's Insect Medium, supplemented with 10% fetal

bovine serum, or a serum-free formulation)[11]

Sf9 or High Five™ cells[11][12]

25 cm² or 75 cm² tissue culture flasks[11]

27°C incubator[11]

Sterile serological pipettes and centrifuge tubes

70% ethanol

Procedure:

Thaw a frozen vial of cells rapidly in a 37°C water bath.[11]

Sterilize the outside of the vial with 70% ethanol and transfer the contents to a flask

containing 4-5 ml of complete medium.[11]

Incubate the flask at 27°C.[11]
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For adherent cultures, allow cells to attach for 2-3 hours, then replace the medium to remove

cryoprotectant.[11]

Subculture the cells when they reach 80-90% confluency. For Sf9 cells, the doubling time is

approximately 24-30 hours, and for High Five™ cells, it is 18-24 hours.[1]

To subculture, gently dislodge the cells by pipetting medium over the cell monolayer and

transfer a fraction of the cell suspension to a new flask with fresh medium.[1]

Calcium Imaging of Proctolin Response
This protocol details the measurement of intracellular calcium changes in response to

proctolin using Fura-2 AM.

Materials:

Insect cells (e.g., Sf9) cultured on glass coverslips

Fura-2 AM (acetoxymethyl ester)[13][14]

DMSO (dimethyl sulfoxide)[13][14]

Pluronic F-127[3]

Hank's Buffered Salt Solution (HBSS) or similar physiological saline[13]

Proctolin stock solution

Fluorescence microscope equipped with a light source capable of excitation at 340 nm and

380 nm, an emission filter around 510 nm, and a sensitive camera.[15]

Image acquisition and analysis software

Procedure:

a. Fura-2 AM Loading Solution Preparation:

Prepare a 1 mg/ml Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µl of

high-quality DMSO.[14]
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For cell loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5

µg/ml.[14][16] The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.[3]

b. Cell Loading:

Wash the cells cultured on coverslips twice with HBSS.[16]

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature

or 27°C in the dark.[3][14]

After incubation, wash the cells twice with HBSS to remove extracellular dye.[16]

Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of

the Fura-2 AM by intracellular esterases.[14]

c. Calcium Imaging:

Mount the coverslip with the loaded cells onto the microscope stage in an imaging chamber

containing HBSS.

Focus on the cells and acquire a baseline fluorescence signal by alternating excitation

between 340 nm and 380 nm and collecting the emission at 510 nm.

Apply proctolin at the desired concentration to the imaging chamber.

Record the changes in fluorescence intensity at both excitation wavelengths over time. The

ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is directly

proportional to the intracellular calcium concentration.[14]
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Experimental workflow for calcium imaging of proctolin-induced responses.
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Data Analysis
The primary data from ratiometric calcium imaging is the ratio of fluorescence intensities

(F340/F380). This ratio can be used to calculate the absolute intracellular calcium

concentration using the Grynkiewicz equation, though for many applications, the change in the

ratio itself is a sufficient measure of the cellular response.[14]

Key parameters to analyze:

Baseline [Ca²⁺]i: The F340/F380 ratio before the addition of proctolin.

Peak Amplitude: The maximum F340/F380 ratio achieved after proctolin stimulation.

Time to Peak: The time taken to reach the peak amplitude from the point of stimulation.

Duration of Response: The time the F340/F380 ratio remains above a certain threshold.

Frequency of Oscillations: If the response is oscillatory, the number of calcium transients per

unit of time.
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Logical workflow for the analysis of calcium imaging data.
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Conclusion
The protocols and information provided in this application note offer a comprehensive guide for

researchers investigating proctolin-induced calcium signaling. By employing calcium imaging

techniques, scientists can gain valuable insights into the mechanisms of proctolin action,

which is essential for basic research in insect neurobiology and for the development of novel

pest control strategies. Furthermore, as the proctolin receptor is a member of the GPCR

family, these studies can contribute to a broader understanding of GPCR signaling in various

physiological and pathological contexts, relevant to drug development professionals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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